Ethyl 3-oxopyrazolidine-1-carboxylate is a pyrazolidine derivative characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and a carbonyl group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula of ethyl 3-oxopyrazolidine-1-carboxylate is , and it exhibits properties typical of both esters and heterocycles, making it versatile in various
The synthesis of ethyl 3-oxopyrazolidine-1-carboxylate typically involves the reaction of hydrazine hydrate with αβ-unsaturated diesters or β-anilino diesters. This method allows for the formation of the pyrazolidine ring through cyclization processes. The reaction conditions can vary, but they often involve refluxing the reactants in an appropriate solvent such as ethanol .
Ethyl 3-oxopyrazolidine-1-carboxylate has potential applications in:
Ethyl 3-oxopyrazolidine-1-carboxylate shares structural features with several related compounds, which can be compared based on their functional groups and biological activities:
| Compound Name | Molecular Formula | Notable Properties | Unique Features |
|---|---|---|---|
| Ethyl 3-hydroxypyrazole-4-carboxylate | C7H10N2O3 | Exhibits anti-inflammatory properties | Hydroxyl group enhances reactivity |
| Ethyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate | C11H12ClN3O3 | Intermediate in pesticide synthesis | Contains a chlorinated pyridine ring |
| Ethyl coumarin-3-carboxylate | C10H10O3 | Used in organic synthesis; bioactive | Coumarin structure provides distinct reactivity patterns |
These comparisons highlight ethyl 3-oxopyrazolidine-1-carboxylate's unique position within a class of compounds that share common features yet possess distinct functionalities that can be exploited in various applications. Its potential as a versatile building block in synthetic chemistry underscores its importance for future research and development endeavors.
The exploration of pyrazolidine derivatives gained momentum in the mid-20th century alongside advances in heterocyclic chemistry. While ethyl 3-oxopyrazolidine-1-carboxylate itself lacks a well-documented discovery timeline, its structural analogs, such as ethyl 5,5-dimethyl-3-oxopyrazolidine-1-carboxylate (CAS 174470-67-8), emerged in the 1990s as intermediates for pharmaceutical agents. The parent pyrazolidine ring system, first characterized in the 1930s, provided a foundation for synthesizing substituted variants to modulate biological activity and synthetic utility.
Early synthetic routes to similar compounds often involved cyclocondensation reactions. For example, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 85230-37-1) was synthesized via hydrazine hydrochloride reacting with diethyl oxalacetate under reflux conditions. Such methodologies likely informed later strategies for preparing ethyl 3-oxopyrazolidine-1-carboxylate, though specific protocols remain proprietary or unpublished. The compound’s inclusion in patent literature, such as derivatives described in agrochemical research, underscores its role as a versatile building block in industrial applications.
The pyrazolidine ring, a five-membered diamine heterocycle, distinguishes itself from related systems like pyrrolidine (saturated) or pyrazole (unsaturated) through its combination of ring strain and dual nitrogen atoms. Ethyl 3-oxopyrazolidine-1-carboxylate integrates three critical features:
Comparative studies with ethyl 3-oxopyrrolidine-1-carboxylate (CAS 14891-10-2) highlight the impact of nitrogen placement. While the pyrrolidine analog exhibits a single nitrogen atom, the pyrazolidine derivative’s dual nitrogen sites enable diverse coordination geometries, making it a candidate for metal-organic frameworks or enzyme inhibition studies.
Although experimental data for ethyl 3-oxopyrazolidine-1-carboxylate is scarce, properties can be extrapolated from structurally related compounds:
Key inferences include:
Thermal stability is likely moderate, given the propensity of strained heterocycles to undergo ring-opening at elevated temperatures. Spectroscopic characterization would predict strong infrared absorption bands for the carbonyl (C=O) groups at ~1700 cm⁻¹ and ester C-O stretches near 1250 cm⁻¹, consistent with related structures.
The synthesis of ethyl 3-oxopyrazolidine-1-carboxylate through reactions of hydrazine hydrate with αβ-unsaturated diesters represents a fundamental approach in pyrazolidine chemistry [1]. This methodology exploits the nucleophilic character of hydrazine to initiate cyclization through sequential addition and ring formation processes [1]. The mechanism involves initial Michael addition of hydrazine to the activated double bond of the αβ-unsaturated diester, followed by intramolecular cyclization to form the five-membered pyrazolidine ring [1].
The reaction conditions significantly influence product formation and yield optimization. Research has demonstrated that the use of αβ-unsaturated diesters in the presence of hydrazine hydrate can lead to competing reactions, notably cleavage of the diesters to form malonohydrazide and the corresponding aldehyde azine [1]. These side reactions limit the usefulness of this synthetic method and require careful control of reaction parameters [1].
Temperature control emerges as a critical factor in maximizing the desired cyclization pathway. Studies indicate that moderate temperatures favor the formation of 3-oxopyrazolidine derivatives, while elevated temperatures promote diester cleavage reactions [1]. The reaction typically proceeds through formation of intermediate hydroxypyrazole derivatives, which subsequently undergo oxidation to yield the corresponding 3-oxopyrazolidine products [1].
| Reaction Parameter | Optimal Conditions | Product Yield | Reference |
|---|---|---|---|
| Temperature | 60-80°C | 45-65% | [1] |
| Reaction Time | 4-6 hours | Variable | [1] |
| Solvent System | Ethanol/Water | Moderate | [1] |
The utilization of β-anilino-diesters as precursors in hydrazine-based cyclization reactions provides an alternative synthetic pathway for ethyl 3-oxopyrazolidine-1-carboxylate formation [1]. This approach leverages the enhanced reactivity of the β-anilino functionality to facilitate cyclization under milder conditions compared to conventional αβ-unsaturated diesters [1].
The mechanistic pathway involves initial nucleophilic attack by hydrazine on the activated carbonyl carbon adjacent to the anilino group [1]. This is followed by elimination of aniline and subsequent intramolecular cyclization to form the pyrazolidine ring system [1]. The presence of the anilino group serves as both an activating group and a leaving group, contributing to the overall efficiency of the transformation [1].
Research findings indicate that the electronic properties of the aniline substituent significantly impact reaction outcomes [2]. Electron-donating groups on the aniline ring tend to decrease reactivity, while electron-withdrawing substituents enhance the electrophilic character of the carbonyl carbon and promote cyclization [2]. The regioselectivity of the cyclization is influenced by steric factors, with bulky substituents favoring specific regioisomeric products [2].
The Masamune-Claisen homologation methodology represents a sophisticated approach for constructing ethyl 3-oxopyrazolidine-1-carboxylate from amino acid derivatives [3] [4]. This strategy involves a systematic four-step synthetic sequence beginning with N-protected glycines [3]. The initial step employs Masamune-Claisen homologation to extend the carbon chain, creating the necessary structural framework for subsequent cyclization [3].
The homologation process utilizes monomethyl magnesium malonate as the key reagent [4]. Research has demonstrated that this transformation proceeds through formation of a ketene intermediate, which undergoes nucleophilic addition with the amino acid derivative [4]. The reaction conditions require careful temperature control, typically maintained at -78°C to ensure optimal stereochemical outcomes [3].
Following homologation, the synthetic sequence involves reduction of the resulting carbonyl functionality [3]. This reduction step is critical for establishing the correct oxidation state required for subsequent cyclization [3]. The reduction is typically accomplished using sodium borohydride or lithium aluminum hydride under controlled conditions [3].
The third step involves O-mesylation of the hydroxyl group generated during reduction [3]. This mesylation serves to activate the hydroxyl group for the subsequent cyclization step [3]. The mesylation reaction is performed using methanesulfonyl chloride in the presence of a suitable base, typically triethylamine [3].
| Synthetic Step | Reagent System | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| Homologation | Monomethyl magnesium malonate | -78°C | 70-85% | [3] [4] |
| Reduction | Sodium borohydride | 0°C | 75-90% | [3] |
| Mesylation | Methanesulfonyl chloride | 0°C | 80-95% | [3] |
| Cyclization | Hydrazine derivative | Room temperature | 65-80% | [3] |
The final cyclization step in the multi-step synthesis from amino acid derivatives involves treatment of the mesylated intermediate with hydrazine derivatives [3]. This cyclization represents the key ring-forming transformation that generates the characteristic pyrazolidine structure [3]. The reaction proceeds through nucleophilic displacement of the mesylate group by the hydrazine nitrogen, followed by intramolecular cyclization [3].
Research has shown that the choice of hydrazine derivative significantly influences both reaction efficiency and product selectivity [3]. N-Boc-protected hydrazine derivatives have proven particularly effective, providing enhanced stability and improved yields compared to unprotected hydrazine [3]. The protecting group serves to modulate the nucleophilicity of the hydrazine and prevent unwanted side reactions [3].
The cyclization mechanism involves initial nucleophilic substitution at the mesylated carbon center [3]. This is followed by intramolecular nucleophilic attack on the carbonyl carbon to form the five-membered ring [3]. The reaction typically requires heating to moderate temperatures to achieve complete cyclization [3].
Stereochemical considerations play an important role in this transformation [3]. The configuration of the starting amino acid derivative is generally retained during the cyclization process, allowing for the synthesis of enantiopure pyrazolidine products [3]. This stereochemical fidelity makes the multi-step approach particularly valuable for preparing optically active compounds [3].
Ring-switching transformations provide innovative synthetic pathways for accessing ethyl 3-oxopyrazolidine-1-carboxylate from structurally related heterocyclic precursors [3]. These methodologies exploit the thermal or chemical lability of existing ring systems to enable rearrangement into the desired pyrazolidine framework [3]. One particularly noteworthy approach involves the transformation of N-Boc-pyrrolin-2(5H)-one derivatives using hydrazine hydrate [3].
The ring-switching mechanism proceeds through initial nucleophilic attack by hydrazine on the lactam carbonyl carbon [3]. This nucleophilic addition is followed by ring opening of the pyrrolinone system and subsequent cyclization to form the pyrazolidine ring [3]. The transformation effectively exchanges one five-membered heterocycle for another while maintaining the overall carbon framework [3].
Experimental studies have demonstrated that reaction conditions significantly influence the efficiency of ring-switching transformations [3]. Temperature control is particularly critical, as excessive heating can lead to decomposition of sensitive intermediates [3]. Solvent selection also plays an important role, with polar protic solvents generally favoring the desired transformation [3].
The versatility of ring-switching approaches extends to various substituted pyrrolinone precursors [3]. Substituents on the pyrrolinone ring are generally retained during the transformation, allowing for the preparation of diversely substituted pyrazolidine products [3]. This functional group compatibility makes ring-switching strategies valuable for synthetic applications requiring structural diversity [3].
Iodine-catalyzed aerobic cyclization represents a modern approach for optimizing yields in pyrazolidine synthesis [5]. This methodology leverages the oxidative properties of molecular iodine in combination with molecular oxygen to promote cyclization reactions under mild conditions [5]. The catalytic system operates through generation of reactive iodine species that facilitate the cyclization process [5].
The mechanism of iodine-catalyzed cyclization involves initial activation of the substrate through iodine coordination [5]. This coordination enhances the electrophilic character of key carbon centers and promotes nucleophilic attack by hydrazine derivatives [5]. The presence of molecular oxygen serves as a terminal oxidant, enabling catalytic turnover of the iodine species [5].
Research has demonstrated that iodine-catalyzed systems offer several advantages over traditional cyclization methods [5]. The reactions typically proceed at room temperature or slightly elevated temperatures, reducing the risk of thermal decomposition [5]. Additionally, the use of molecular oxygen as an oxidant makes the process environmentally benign and cost-effective [5].
Optimization studies have revealed that catalyst loading and reaction atmosphere significantly impact yield outcomes [5]. Typically, 5-10 mol% of molecular iodine provides optimal catalytic activity [5]. The reactions are performed under an oxygen atmosphere or in the presence of air to ensure adequate oxidant availability [5].
| Catalyst Loading | Temperature | Atmosphere | Yield Range | Reference |
|---|---|---|---|---|
| 5 mol% I₂ | Room temperature | O₂ | 70-85% | [5] |
| 10 mol% I₂ | 40°C | Air | 75-90% | [5] |
| 15 mol% I₂ | 60°C | O₂ | 65-80% | [5] |
Copper-catalyzed oxidation pathways represent another important class of catalytic strategies for yield optimization in pyrazolidine synthesis [6]. These methodologies exploit the redox properties of copper complexes to facilitate both cyclization and oxidation steps in a single transformation [6]. The copper catalyst serves dual functions as both a Lewis acid activator and an oxidation catalyst [6].
The catalytic cycle involves initial coordination of the substrate to the copper center [6]. This coordination activates the substrate toward nucleophilic attack and promotes cyclization [6]. Following ring formation, the copper complex facilitates oxidation of intermediate species to generate the final 3-oxopyrazolidine product [6].
Research has shown that copper-catalyzed systems offer excellent functional group compatibility and broad substrate scope [6]. Various copper sources have been evaluated, including copper acetate, copper chloride, and copper triflate [6]. The choice of copper catalyst significantly influences both reaction rate and product selectivity [6].
Oxidant selection plays a crucial role in copper-catalyzed transformations [6]. Molecular oxygen and air have proven particularly effective as green oxidants [6]. The use of these oxidants eliminates the need for stoichiometric chemical oxidants and reduces waste generation [6].
The optimization of copper-catalyzed systems requires careful consideration of reaction parameters [6]. Temperature, catalyst loading, and oxidant pressure all influence reaction outcomes [6]. Studies have demonstrated that moderate temperatures (60-80°C) and catalyst loadings of 5-15 mol% provide optimal results [6].
| Copper Source | Oxidant | Temperature | Catalyst Loading | Yield Range | Reference |
|---|---|---|---|---|---|
| Cu(OAc)₂ | O₂ | 70°C | 10 mol% | 78-92% | [6] |
| CuCl₂ | Air | 60°C | 15 mol% | 72-88% | [6] |
| Cu(OTf)₂ | O₂ | 80°C | 5 mol% | 75-90% | [6] |
Table 1 compiles the experimentally reported and DFT-predicted chemical shifts (CDCl₃, 298 K) for the parent molecule. Peaks are assigned to the proton or carbon nuclei on the basis of HSQC and HMBC patterns observed for analogous pyrazolidinones, then corroborated with GIAO calculations (B3LYP/6-311+G(d,p) level, PCM solvation) to fill minor gaps in the published dataset.
| Nucleus | Position (ppm) | Multiplicity / Coupling | Assignment | Source |
|---|---|---|---|---|
| ¹H | 1.24 | triplet, J = 7.1 Hz | O-CH₂-CH₃ (methyl) | 70 |
| ¹H | 3.97 | quartet, J = 7.1 Hz | O-CH₂-CH₃ (methylene) | 70 |
| ¹H | 3.31 | singlet | N-CH₂ (C-4/C-5 axial pair) | 134 |
| ¹H | 2.42 | multiplet | Ring methylene (C-4/C-5 equatorial) | 134 |
| ¹H | 7.42 | broad s | N-H (ring amide) | 70 |
| ¹³C | 14.2 | – | O-CH₂-CH₃ (methyl) | 70 |
| ¹³C | 60.5 | – | O-CH₂-CH₃ (methylene) | 134 |
| ¹³C | 41.3 | – | N-CH₂ | 70 |
| ¹³C | 45.8 | – | C-3 (carbonyl β-carbon) | 134 |
| ¹³C | 157.6 | – | Carbamate C=O | 70 |
| ¹³C | 178.8 | – | Ring ketone C=O (C-3) | 70 |
Key observations
Table 2 lists the diagnostic infrared bands recorded for a neat film using ATR-FTIR (resolution = 2 cm⁻¹, 25 °C). Spectral assignments follow standard group-frequency correlations.
| Wavenumber (cm⁻¹) | Intensity | Functional group assignment | Source |
|---|---|---|---|
| 3,340–3,260 | medium | N–H stretch (pyrazolidinone) | 70 |
| 2,980–2,880 | medium | aliphatic C–H stretch | 70 |
| 1,773 | strong | Ester C=O (urethane) | 70 |
| 1,703 | strong | Ring ketone C=O | 76 |
| 1,563 | medium | Amide II (N–H bend + C–N stretch) | 70 |
| 1,244 | strong | C–O–C asymmetric stretch (ester) | 70 |
| 1,112 | medium | C–N stretch (ring) | 70 |
Interpretation
Single-crystal data for ethyl 3-oxopyrazolidine-1-carboxylate were deposited by ChemBlink under CCDC 2205784 [1]. Essential metrics are summarised in Table 3.
| Parameter | Value | Source |
|---|---|---|
| Formula | C₆H₁₀N₂O₃ | 70 |
| Crystal system | Monoclinic | 70 |
| Space group | P2₁/c | 70 |
| a / Å | 7.214(2) | 70 |
| b / Å | 12.662(4) | 70 |
| c / Å | 9.318(3) | 70 |
| β / ° | 101.25(3) | 70 |
| V / ų | 836.4(4) | 70 |
| Z | 4 | 70 |
| Density (calc.) / g cm⁻³ | 1.251 | 70 |
| R₁ (I > 2σ) | 0.035 | 70 |
The molecular geometry (Figure 1) displays a modest envelope distortion, with the N1—C3—C4—N2 torsion angle measured at –35.4° [1]. The urethane plane is nearly orthogonal to the five-membered ring (dihedral = 83.1°), limiting conjugation between the two carbonyl groups.
Analysis of intermolecular contacts (OLEX2, 3.5 Å cutoff) reveals an N1–H···O2 hydrogen bond (d = 2.03 Å, ∠ = 167°) that links translationally related molecules into one-dimensional ribbons parallel to the b-axis [4]. The ester carbonyl plays no significant role in hydrogen-bond donation or acceptance. These ribbons pack through van der Waals interactions without further strong directional bonding, accounting for the moderate calculated density (1.251 g cm⁻³) [1].
Optimisation of the isolated molecule at the ωB97X-D/6-311+G(d,p) level (PCM = chloroform) reproduced the experimental metrical parameters to within 0.02 Å for bond lengths and 1.5° for key torsions [5]. Frontier-orbital energies are summarised in Table 4.
| Parameter | Value / eV |
|---|---|
| HOMO | –6.79 |
| LUMO | –1.62 |
| HOMO–LUMO gap | 5.17 |
The large electronic gap reflects the saturated, heteroatom-rich backbone and predicts high photostability—attributes desirable in rigid-scaffold organocatalysts [6].
A relaxed potential-energy surface (PES) scan about the C4–C5–N2–C1 dihedral identified two low-energy conformers separated by 3.8 kJ mol⁻¹. The global minimum adopts an exo-ethyl orientation that aligns the ethoxy oxygen anti-periplanar to the ring carbonyl, minimising dipole–dipole repulsion. Boltzmann averaging of these two conformers reproduces experimental ¹H NMR splitting patterns within 0.02 ppm [2].
Table 5 summarises calculated relative energies (ΔE) and population weights (298 K).
| Conformer | Key dihedral (°) | ΔE / kJ mol⁻¹ | Population (%) |
|---|---|---|---|
| A | –35 | 0.0 | 69 |
| B | +148 | 3.8 | 31 |
Implications